Product packaging for Methyl [(4-chlorophenyl)sulfonyl]acetate(Cat. No.:CAS No. 15446-25-0)

Methyl [(4-chlorophenyl)sulfonyl]acetate

Cat. No.: B2431764
CAS No.: 15446-25-0
M. Wt: 248.68
InChI Key: RWMPWXCERLGUAF-UHFFFAOYSA-N
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Description

Methyl [(4-chlorophenyl)sulfonyl]acetate, with the CAS Registry Number 15446-25-0, is a high-purity synthetic building block primarily valued in research for constructing complex molecules through C-C bond-forming reactions . Its molecular formula is C 9 H 9 ClO 4 S and it has a molecular weight of 248.683 g/mol . The compound features a sulfonyl group adjacent to an ester-functionalized methylene unit, making it a versatile precursor for nucleophilic sulfones. Researchers utilize this reactivity profile in various transformations, which is evidenced by its application in several published synthetic routes with reported yields reaching up to 98% . This makes it a critical reagent for medicinal chemistry and pharmaceutical research, particularly in the development of novel chemical entities. The compound is offered for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B2431764 Methyl [(4-chlorophenyl)sulfonyl]acetate CAS No. 15446-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPWXCERLGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871967
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
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Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-25-0
Record name Methyl [(4-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-chlorobenzenesulfonyl)acetate
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Synthetic Methodologies for Methyl 4 Chlorophenyl Sulfonyl Acetate

Direct Esterification Routes

Direct esterification methods commence with 2-[(4-chlorophenyl)sulfonyl]acetic acid and introduce the methyl ester group in a subsequent step. These methods are advantageous when the parent carboxylic acid is readily available.

The esterification of 2-[(4-chlorophenyl)sulfonyl]acetic acid can be accomplished through alkylation with methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion of the starting acid attacks the methyl iodide. The initial step involves the deprotonation of the carboxylic acid using a suitable base, such as potassium carbonate or sodium carbonate, to form the more nucleophilic carboxylate salt. This is a critical activation step, as the neutral carboxylic acid is not sufficiently nucleophilic to react with methyl iodide. researchgate.net The subsequent addition of methyl iodide to the carboxylate salt in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), leads to the formation of the methyl ester and an iodide salt as a byproduct. The reaction is typically conducted at room temperature or with gentle heating to ensure completion.

ParameterCondition
Starting Material 2-[(4-chlorophenyl)sulfonyl]acetic Acid
Reagents Methyl Iodide, Base (e.g., K₂CO₃)
Solvent Polar Aprotic (e.g., Acetone, DMF)
Temperature Room Temperature to mild heat
Mechanism Sₙ2 Alkylation of Carboxylate

A classic and widely used method for esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. ukzn.ac.zamasterorganicchemistry.com In this approach, 2-[(4-chlorophenyl)sulfonyl]acetic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is a reversible equilibrium process. masterorganicchemistry.com To drive the equilibrium toward the formation of the ester product, methanol is typically used as the solvent, ensuring it is present in a large excess. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by the oxygen atom of methanol on this activated carbonyl carbon forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final methyl ester and regenerates the acid catalyst.

ParameterCondition
Starting Material 2-[(4-chlorophenyl)sulfonyl]acetic Acid
Reagents Methanol (in excess), Acid Catalyst (H₂SO₄, TsOH)
Solvent Methanol
Temperature Reflux
Mechanism Fischer-Speier Esterification

Sulfinate-Based Coupling Reactions

An alternative synthetic strategy involves the formation of the sulfone bridge by coupling a sulfinate salt with a haloacetate. This method builds the core structure of the molecule through a carbon-sulfur bond formation.

This pathway utilizes the nucleophilic character of the sulfinate anion. Sodium 4-chlorobenzenesulfinate (B8685509) acts as a potent sulfur nucleophile that reacts with methyl bromoacetate (B1195939), an effective electrophile. The reaction is a bimolecular nucleophilic substitution (Sₙ2) where the sulfinate ion displaces the bromide ion from the alpha-carbon of the methyl bromoacetate. This process directly forms the S-C bond, yielding Methyl [(4-chlorophenyl)sulfonyl]acetate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the sodium cation without hindering the nucleophilicity of the sulfinate anion. Moderate temperatures are generally sufficient to achieve a good reaction rate and yield.

ParameterCondition
Starting Material Sodium 4-chlorobenzenesulfinate
Reagents Methyl Bromoacetate
Solvent Polar Aprotic (e.g., DMF, DMSO)
Temperature Room Temperature to 60 °C
Mechanism Sₙ2 Nucleophilic Substitution

Similar to the reaction with the bromo-analogue, sodium 4-chlorobenzenesulfinate can be reacted with methyl chloroacetate (B1199739) to form the target compound. While chloroacetates are generally less reactive than bromoacetates in Sₙ2 reactions due to the lower leaving group ability of chloride compared to bromide, this reaction can be effectively carried out, often by adjusting the reaction conditions, such as increasing the temperature or reaction time. A procedure analogous to the synthesis of the corresponding ethyl ester involves reacting sodium p-chlorobenzenesulfinate with the haloacetate ester. prepchem.com The synthesis of the starting material, sodium p-chlorobenzenesulfinate, can be accomplished by the reduction of p-chlorobenzenesulfonyl chloride with sodium sulfite. prepchem.com

ParameterCondition
Starting Material Sodium 4-chlorobenzenesulfinate
Reagents Methyl Chloroacetate
Solvent Water or Polar Aprotic (e.g., DMF)
Temperature 50-80 °C
Mechanism Sₙ2 Nucleophilic Substitution

Oxidation Strategies for Thioether Precursors

This synthetic route involves the initial preparation of a thioether, methyl [(4-chlorophenyl)thio]acetate, followed by its oxidation to the corresponding sulfone. This two-step process is a common and reliable method for synthesizing sulfones.

The precursor, methyl [(4-chlorophenyl)thio]acetate, is typically synthesized through a Williamson ether synthesis-type reaction. In this step, 4-chlorothiophenol (B41493) is deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the 4-chlorothiophenolate anion. nih.gov This potent nucleophile is then reacted with methyl chloroacetate or methyl bromoacetate to form the thioether via an Sₙ2 reaction.

The subsequent oxidation of the thioether to the sulfone is the key step. Various oxidizing agents can be employed for this transformation. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its ability to oxidize sulfides to sulfones efficiently, often in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. researchgate.netderpharmachemica.com Typically, two equivalents of m-CPBA are required for the complete conversion of the sulfide (B99878) to the sulfone. derpharmachemica.com Another widely used oxidant is hydrogen peroxide (H₂O₂), often in a solvent such as acetic acid. mdpi.com The oxidation of similar substrates like p-chlorophenyl methyl sulphide with hydrogen peroxide has been reported, indicating the viability of this method. researchgate.net The reaction may sometimes be facilitated by a catalyst.

ParameterCondition
Starting Material Methyl [(4-chlorophenyl)thio]acetate
Reagents Oxidizing Agent (e.g., m-CPBA, H₂O₂)
Solvent Dichloromethane (for m-CPBA), Acetic Acid (for H₂O₂)
Temperature 0 °C to Room Temperature
Mechanism Oxidation of Sulfide

Oxidation of Methyl 3-[(4-chlorophenyl)thio]propanoate to Sulfonyl Analogs

While direct experimental data for the oxidation of Methyl 3-[(4-chlorophenyl)thio]propanoate to its sulfonyl analog is not extensively detailed in readily available literature, the transformation is a standard procedure in organic synthesis. The oxidation of sulfides to sulfones is a well-established reaction, often employing robust oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The reaction mechanism generally involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent. This process typically proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone. acs.org

The choice of solvent and temperature is critical in controlling the reaction rate and preventing potential side reactions, such as over-oxidation or degradation of the ester moiety. Protic solvents like acetic acid can facilitate the oxidation when using hydrogen peroxide. mdpi.com

For a typical laboratory-scale synthesis, the sulfide precursor would be dissolved in a suitable organic solvent, followed by the controlled addition of the oxidizing agent. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion. Subsequent workup would involve quenching any excess oxidizing agent, followed by extraction and purification of the desired sulfone product.

Oxidizing AgentTypical SolventTemperatureKey Considerations
m-CPBADichloromethane, Chloroform0 °C to room temp.Stoichiometry is key to avoid over-oxidation.
Hydrogen PeroxideAcetic Acid, EthanolRoom temp. to refluxOften requires a catalyst (e.g., metal-based). acs.orgmdpi.com

General Oxidative Synthesis of Aryl Methyl Sulfones

The synthesis of aryl methyl sulfones is a broadly applicable process with various methodologies available to chemists. nih.gov A common and straightforward method involves the oxidation of the corresponding aryl methyl sulfides. This transformation can be achieved with a range of oxidizing agents, each with its own advantages in terms of reactivity, selectivity, and experimental convenience.

Hydrogen peroxide is a widely used oxidant due to its low cost and environmentally benign nature, with water being the only byproduct. mdpi.com The reaction is often catalyzed by metal complexes to enhance its efficiency. researchgate.net Another powerful and frequently employed oxidant is m-CPBA, which is known for its high reactivity and generally clean conversions.

The general procedure involves dissolving the aryl methyl sulfide in an appropriate solvent, followed by the addition of the oxidizing agent. The reaction is typically stirred at a controlled temperature until the starting material is consumed. The progress of the reaction is monitored, and upon completion, the product is isolated and purified.

Below is a table summarizing common oxidizing systems for the synthesis of aryl methyl sulfones from aryl methyl sulfides:

Oxidizing SystemSubstrate ExampleProductYield (%)Reference
H₂O₂ / Iron CatalystMethyl phenyl sulfideMethyl phenyl sulfoxide~95 acs.org
Urea-H₂O₂Dialkyl, diaryl, alkyl-aryl sulfidesSulfoxides/SulfonesHigh ingentaconnect.com
H₂O₂ / Mn₂ZnO₄ CatalystMethyl phenyl sulfideMethyl phenyl sulfoxideHigh jsynthchem.com

Chemo- and Regioselective Synthesis Considerations

In the synthesis of this compound, chemo- and regioselectivity are critical factors, particularly when considering alternative synthetic routes such as the sulfonation of a substituted benzene (B151609) ring.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the context of oxidizing a precursor like Methyl [(4-chlorophenyl)thio]acetate, the primary concern is the selective oxidation of the sulfide to a sulfone without affecting the methyl ester group. Most common oxidizing agents used for sulfide oxidation, such as H₂O₂ and m-CPBA, are generally compatible with ester functionalities under controlled conditions. nih.gov However, harsh reaction conditions or the use of overly aggressive oxidants could potentially lead to hydrolysis of the ester. Therefore, careful selection of the oxidant and reaction parameters is essential to ensure the desired chemoselectivity. researchgate.net

Regioselectivity , on the other hand, pertains to the preferential formation of one constitutional isomer over another. This is particularly relevant if the synthesis involves an electrophilic aromatic substitution, such as the sulfonation of chlorobenzene (B131634) to introduce the sulfonyl group. The chlorine atom on the benzene ring is an ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is due to the interplay of the inductive and resonance effects of the chlorine substituent. While the chlorine atom is electron-withdrawing inductively, it can donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the intermediates formed during ortho and para attack.

In the sulfonation of chlorobenzene, the major product is the para-substituted isomer, 4-chlorobenzenesulfonic acid. The formation of the ortho-isomer is significantly less favored due to steric hindrance from the adjacent chlorine atom. This strong preference for para-substitution makes the regioselective synthesis of the 4-chlorophenylsulfonyl moiety highly efficient and predictable.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Methyl Ester Moiety

The methyl ester group is a classic carbonyl functionality susceptible to reactions typical of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The ester can be readily converted back to its parent carboxylic acid or transformed into a different ester through hydrolysis and transesterification, respectively.

Hydrolysis: Under either acidic or basic conditions, the methyl ester undergoes hydrolysis to yield [(4-chlorophenyl)sulfonyl]acetic acid and methanol (B129727). Basic hydrolysis, often called saponification, is typically irreversible due to the deprotonation of the resulting carboxylic acid, driving the reaction to completion. masterorganicchemistry.comorganic-chemistry.org

Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol (R'-OH). masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process that can be catalyzed by either an acid or a base. wikipedia.org To favor the formation of the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Table 1: Hydrolysis and Transesterification Reactions
Reaction TypeReagentsProductDescription
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq), Heat 2. H3O+[(4-chlorophenyl)sulfonyl]acetic acidIrreversible conversion to the carboxylate salt, followed by protonation to yield the carboxylic acid.
Acid-Catalyzed HydrolysisH3O+ (e.g., H2SO4/H2O), Heat[(4-chlorophenyl)sulfonyl]acetic acidAn equilibrium process where water acts as a nucleophile to displace methanol.
TransesterificationR'-OH, Acid or Base Catalyst (e.g., H2SO4 or NaOR')Alkyl [(4-chlorophenyl)sulfonyl]acetateThe methoxy group is exchanged for an alkoxy group (OR') from a different alcohol.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ester is electrophilic and can be attacked by strong carbon-based nucleophiles or hydride reagents.

Reaction with Grignard Reagents: Esters typically react with two equivalents of a Grignard reagent (R'-MgBr). masterorganicchemistry.com The first equivalent adds to the carbonyl group, leading to the elimination of the methoxide (B1231860) leaving group and the formation of a ketone intermediate. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. youtube.commasterorganicchemistry.com It is generally not possible to stop the reaction at the ketone stage. youtube.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. The reaction proceeds via nucleophilic addition of a hydride ion, elimination of methoxide, and a second hydride addition to the intermediate aldehyde. The final product, after workup, is 2-[(4-chlorophenyl)sulfonyl]ethanol.

Table 2: Nucleophilic Addition Reactions
Reaction TypeReagentsProductDescription
Reaction with Grignard Reagent1. 2 eq. R'-MgBr, Ether 2. H3O+Tertiary AlcoholTwo equivalents of the Grignard reagent add to form a tertiary alcohol.
Reduction1. LiAlH4, Ether or THF 2. H3O+2-[(4-chlorophenyl)sulfonyl]ethanolThe ester is reduced to a primary alcohol.

Reactivity of the α-Methylene Group (Acidity and Nucleophilicity)

The methylene (B1212753) (CH₂) group positioned between the sulfonyl and carbonyl groups is highly activated. The powerful electron-withdrawing nature of both adjacent groups significantly increases the acidity of the α-protons, making this position a key site for carbanion formation and subsequent reactions.

Enolate Formation and Alkylation Reactions

The protons on the α-carbon are acidic (pKa of analogous malonic esters is ~13) and can be readily removed by a suitable base to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org This enolate is a soft nucleophile and readily participates in substitution reactions. pressbooks.pub

Enolate Formation: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, forming the lithium enolate quantitatively. youtube.com

Alkylation: The resulting enolate ion can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. pressbooks.publibretexts.org This reaction forms a new carbon-carbon bond at the α-position. The reaction works best with primary or methyl halides; secondary halides react more slowly, and tertiary halides tend to undergo elimination instead. pressbooks.publibretexts.org The process can potentially be repeated if a second α-proton is available on the newly substituted product. pressbooks.pub

Table 3: Enolate Formation and Alkylation
StepReagentsIntermediate/ProductDescription
Enolate FormationLDA, THF, -78 °CLithium EnolateA strong base abstracts an α-proton to form a resonance-stabilized carbanion.
AlkylationR-X (e.g., CH3I, CH3CH2Br)Methyl 2-[(4-chlorophenyl)sulfonyl]alkanoateThe enolate acts as a nucleophile, displacing a halide in an Sₙ2 reaction to form a C-C bond.

Condensation Reactions

As an active methylene compound, Methyl [(4-chlorophenyl)sulfonyl]acetate can participate in various condensation reactions where its enolate form acts as the key nucleophile.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine). wikipedia.orgmdpi.com The reaction proceeds via nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Claisen Condensation: In a self-condensation reaction, the enolate of one molecule of the ester can attack the carbonyl carbon of a second molecule. wikipedia.orglibretexts.org After the initial addition, the methoxide group is eliminated, resulting in the formation of a β-keto ester (in this case, a dimethyl 2,4-bis[(4-chlorophenyl)sulfonyl]-3-oxopentanedioate). chemistrysteps.com A stoichiometric amount of base is required because the final, highly acidic product is deprotonated, which drives the reaction equilibrium forward. wikipedia.orgchemistrysteps.com

Table 4: Condensation Reactions
Reaction TypeReactantsCatalystProduct Type
Knoevenagel CondensationAldehyde or Ketone (R'COR'')Weak Base (e.g., Piperidine)α,β-Unsaturated Sulfonyl Ester
Claisen Condensation (Self-Condensation)Self (2 equivalents)Strong Base (e.g., NaOMe)Substituted β-Keto Diester

Transformations of the Arylsulfonyl Group

The arylsulfonyl group is generally stable, but it can undergo specific transformations under certain conditions, including substitution on the aromatic ring and cleavage of the carbon-sulfur bonds.

Nucleophilic Aromatic Substitution (SₙAr): The sulfonyl group is a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic attack. masterorganicchemistry.comyoutube.com While the chloro substituent is a leaving group, displacing it typically requires the presence of additional, strong activating groups on the ring (such as a nitro group ortho or para to the chlorine). researchgate.netnih.gov For instance, nitration of the ring could be followed by displacement of the chlorine by nucleophiles like ammonia (B1221849), amines, or alkoxides. researchgate.net

Reductive Desulfonylation (C-S Bond Cleavage): The entire sulfonyl group can be removed under reductive conditions. Various methods exist for the cleavage of the C(aryl)-S bond in aryl sulfones, often employing transition-metal catalysis (e.g., Nickel or Palladium) or aggressive reducing agents like alkali metals (Na, Li), samarium(II) iodide, or LiAlH₄ in the presence of nickel compounds. nih.govrsc.orgstrath.ac.uk These reactions can be used to replace the sulfonyl group with hydrogen or to form biaryls via cross-coupling reactions. rsc.org

Reduction of the Sulfonyl Group: While cleavage is more common, the sulfonyl group (S(VI)) can sometimes be reduced to a sulfoxide (B87167) (S(IV)) or a sulfide (B99878) (S(II)). However, this often requires specific reagents as the sulfonyl group is highly oxidized and generally resistant to reduction. researchgate.net

Table 5: Transformations of the Arylsulfonyl Group
Reaction TypeTypical Conditions/ReagentsOutcome
Nucleophilic Aromatic SubstitutionRequires further ring activation (e.g., nitration), then a strong nucleophile (e.g., NH3, R'O-)Displacement of the chloro substituent.
Reductive DesulfonylationNi or Pd catalysis; SmI2; Alkali metals (Na, Li)Cleavage of the C-S bond to remove the sulfonyl group.
Reduction of SulfurSpecific reducing agentsConversion of the sulfone to a sulfoxide or sulfide.

Reactivity of the Chlorophenyl Substituent

The 4-chlorophenyl group in this compound is subject to reactions characteristic of aryl halides and substituted benzene (B151609) rings.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is substituted with two groups: a chloro group and a sulfonylacetate group. Both are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. wikipedia.orgmasterorganicchemistry.com

Directing Effects: The chloro group is an ortho, para-director, while the sulfonyl group is a strong meta-director. wikipedia.org In this compound, these groups are para to each other. When considering further substitution, the powerful meta-directing effect of the sulfonyl group and the ortho, para-directing effect of the chlorine atom must be considered. An incoming electrophile will be directed to the positions ortho to the chlorine and meta to the sulfonyl group. These are the same positions (C2 and C6). Therefore, electrophilic substitution, while slow due to the deactivating nature of both substituents, would be expected to occur at the positions adjacent to the chlorine atom.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Reactivity Effect Directing Effect
-Cl Halogen Deactivating ortho, para

| -SO₂R | Sulfonyl | Strongly Deactivating | meta |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a plausible reaction pathway for this compound. masterorganicchemistry.com This reaction requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.comyoutube.com The presence of the strongly electron-withdrawing sulfonyl group makes the ring electrophilic and susceptible to attack by strong nucleophiles. masterorganicchemistry.comyoutube.com The chlorine atom can act as the leaving group.

The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the sulfonyl group para to the chlorine leaving group is ideal for stabilizing this negative intermediate through resonance. masterorganicchemistry.com Therefore, this compound can react with strong nucleophiles (e.g., alkoxides, amides) to displace the chloride ion.

The carbon-chlorine bond provides a reactive site for a wide variety of palladium-catalyzed cross-coupling reactions. organic-chemistry.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides but can be effectively used with modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

Table 3: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Product Type Typical Catalyst
Suzuki-Miyaura Coupling Organoboron reagent (e.g., Ar'-B(OH)₂) Biaryl compound Pd(0) complexes (e.g., Pd(PPh₃)₄) + base
Heck Reaction Alkene (e.g., R-CH=CH₂) Substituted alkene Pd(0) or Pd(II) catalyst + base wikipedia.org
Sonogashira Coupling Terminal alkyne (e.g., R-C≡CH) Aryl alkyne Pd(0) complex, Cu(I) co-catalyst, base
Buchwald-Hartwig Amination Amine (R₂NH) Aryl amine Pd(0) complex + bulky phosphine ligand + base

| Stille Coupling | Organotin reagent (e.g., Ar'-SnBu₃) | Biaryl compound | Pd(0) complex |

Given that the sulfonyl group can also participate in some cross-coupling reactions, there is potential for competitive reactivity between the C-Cl and C-S bonds. chemrxiv.org However, the C-Cl bond is generally more established as a reactive site for a broader range of standard cross-coupling conditions compared to the C-SO₂ bond. chemrxiv.orgresearchgate.net Reaction conditions, particularly the choice of catalyst and ligand, can often be tuned to favor reaction at one site over the other. chemrxiv.org

Mechanistic Investigations of Key Reactions

Kinetics and Reaction Rate Determinations

For a hypothetical reaction where Methyl [(4-chlorophenyl)sulfonyl]acetate undergoes nucleophilic substitution, the rate law could be expressed as:

Rate = k[this compound][Nucleophile]

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.0 x 10⁻⁴

This table presents hypothetical data for illustrative purposes.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. nih.govscripps.edu By replacing an atom in this compound with one of its isotopes (e.g., ¹³C or ¹⁸O), researchers can track the labeled atom's position in the products. strath.ac.uk

For instance, in a hydrolysis reaction, labeling the carbonyl oxygen with ¹⁸O could determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. If the ¹⁸O is found in the resulting carboxylate, it would suggest an acyl-oxygen cleavage mechanism. Such studies are instrumental in distinguishing between proposed reaction pathways. nih.gov

Transition State Analysis and Reaction Coordinate Modeling

Computational chemistry plays a vital role in understanding reaction mechanisms through the analysis of transition states and reaction coordinates. researchgate.net For reactions involving this compound, theoretical calculations can be employed to model the geometry and energy of the transition state. This analysis helps in understanding the energy barriers of the reaction and predicting the reaction pathway. researchgate.net

The reaction coordinate, which represents the progress of a reaction, can be mapped out to identify the transition state as the highest point on the minimum energy pathway between reactants and products. researchgate.net These computational models provide insights that are often difficult to obtain through experimental methods alone.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a reaction. numberanalytics.comwikipedia.org For reactions involving a polar molecule like this compound, the polarity of the solvent is a critical factor. chemrxiv.org Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction rate. numberanalytics.com

For example, a substitution reaction proceeding through a charged transition state would be expected to be faster in a polar protic solvent, which can solvate both the cation and anion effectively. Conversely, a reaction with a less polar transition state might be favored in a nonpolar solvent. chemrxiv.org The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also play a crucial role in determining the reaction outcome. numberanalytics.comwikipedia.org In the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, it was observed that aprotic solvents like dioxane, DMSO, and MeCN led to a slower reaction or lower yield compared to aqueous ethanol, while the reaction did not proceed at all in ethyl acetate (B1210297). mdpi.com

Derivatization Strategies and Analog Synthesis

Synthesis of Carboxylic Acid Derivatives from the Methyl Ester

The methyl ester group of Methyl [(4-chlorophenyl)sulfonyl]acetate is a versatile handle for the synthesis of various carboxylic acid derivatives, including the parent carboxylic acid and a range of amides.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, [(4-chlorophenyl)sulfonyl]acetic acid, is a fundamental transformation. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water, followed by acidification.

Furthermore, the methyl ester can be directly converted into a variety of amides through aminolysis. This reaction involves heating the ester with a primary or secondary amine, often in the presence of a catalyst or with the removal of methanol to drive the equilibrium. This approach allows for the introduction of a wide array of substituents at the amide nitrogen, providing a straightforward route to a library of amide derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds. researchgate.net

DerivativeReagents and ConditionsReference
[(4-chlorophenyl)sulfonyl]acetic acid1. NaOH, MeOH/H2O, reflux; 2. HCl researchgate.net
N-Substituted [(4-chlorophenyl)sulfonyl]acetamidesR1R2NH, heat organic-chemistry.org
[(4-chlorophenyl)sulfonyl]aceto-hydrazideNH2NH2·H2O, EtOH, reflux researchgate.net

Modifications at the α-Methylene Carbon

The presence of two electron-withdrawing groups (the sulfonyl and the ester moieties) renders the protons on the α-methylene carbon acidic, making this position a prime site for various chemical modifications, including alkylation, arylation, and the introduction of heteroatoms. shivajicollege.ac.in

Alkylation and Arylation Reactions

The active methylene (B1212753) group can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a stable carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, such as alkyl halides, to introduce alkyl substituents at the α-position. organic-chemistry.org The reaction of the sodium salt of a similar β-keto ester with ethyl chloroacetate (B1199739), followed by hydrolysis, has been shown to produce succinic acid derivatives. shivajicollege.ac.in

Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of active methylene compounds. rsc.org While specific examples with this compound are not prevalent in the searched literature, the general methodology involves the reaction of the enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov This approach would allow for the introduction of a second aryl group at the α-carbon, leading to diarylmethyl sulfone derivatives.

ReactionReagents and ConditionsExpected Product
Alkylation1. NaOEt, EtOH; 2. R-XMethyl 2-[(4-chlorophenyl)sulfonyl]-2-alkylacetate
Arylation1. Base; 2. Ar-X, Pd catalyst, ligandMethyl 2-[(4-chlorophenyl)sulfonyl]-2-arylacetate

Introduction of Heteroatoms

The α-position of this compound can also be functionalized by the introduction of various heteroatoms.

Halogenation: The active methylene group can be halogenated, for instance, via a reaction with a halogenating agent.

Amination: The introduction of a nitrogen-containing group at the α-position can be achieved through various methods. One approach involves the amidoalkylation of active methylene compounds with glyoxylic acid derivatives, leading to N-acyl derivatives of α-amino acids. rsc.org Another strategy is the direct α-amination of carbonyl compounds. chemistryviews.org For example, the reaction of β-dicarbonyl compounds with an aminating reagent can yield α-N-tosylamido derivatives. organic-chemistry.org

Structural Elaboration of the Chlorophenyl Ring

The 4-chlorophenyl ring provides another avenue for structural modification, allowing for the introduction of additional substituents or the construction of fused ring systems.

Introduction of Additional Substituents

The existing chloro and sulfonyl groups on the phenyl ring direct incoming electrophiles to specific positions. The sulfonyl group is a meta-director, while the chloro group is an ortho-, para-director. Due to the deactivating nature of both groups, electrophilic aromatic substitution reactions generally require harsh conditions.

Nitration: A common method for introducing a nitro group onto an aromatic ring is through treatment with a mixture of nitric acid and sulfuric acid. libretexts.org For instance, the nitration of bis-(4-chlorophenyl) sulfone with a mixture of nitric and sulfuric acid at elevated temperatures yields bis-(4-chloro-3-nitrophenyl) sulfone, indicating that the nitro group is introduced ortho to the chlorine and meta to the sulfone. google.com A similar regioselectivity would be expected for this compound, leading to the introduction of a nitro group at the 3-position of the chlorophenyl ring. researchgate.netresearchgate.net

Sulfonation: The introduction of a sulfonic acid group can be achieved by reacting the aromatic compound with fuming sulfuric acid or sulfur trioxide. wikipedia.org

ReactionReagents and ConditionsExpected Product
NitrationHNO3, H2SO4, 95-100 °CMethyl [(4-chloro-3-nitrophenyl)sulfonyl]acetate
SulfonationSO3, H2SO4Methyl [(4-chloro-2-sulfophenyl)sulfonyl]acetate

Formation of Fused Ring Systems

The [(4-chlorophenyl)sulfonyl]acetic acid moiety can serve as a building block for the synthesis of more complex, fused ring systems.

One potential strategy involves the intramolecular cyclization of appropriately substituted derivatives. For example, derivatives of 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide have been used to synthesize various five-membered heterocyclic rings, such as pyrazoles and oxadiazoles. researchgate.net

Another approach could involve the synthesis of benzothiophene (B83047) derivatives. Metal-free, sulfoxide-directed C-H functionalization has been utilized for the synthesis of C3-functionalized benzothiophenes. nih.gov While this specific example starts from a benzothiophene S-oxide, the principle of using the sulfur atom to direct cyclization could potentially be adapted.

Furthermore, intramolecular cyclization of N-cyano sulfoximines under acidic conditions has been shown to produce thiadiazine 1-oxides, demonstrating the utility of sulfonyl-containing compounds in the synthesis of fused heterocyclic systems. nih.gov

Synthesis of Sulfur-Containing Analogs with Modified Oxidation States

The sulfur atom in this compound exists in its highest oxidation state (+6) as a sulfone. Synthetic strategies allow for the preparation of analogs where the sulfur atom is in lower oxidation states, such as sulfoxides (+4) or as structurally related sulfoximines (+6).

The synthesis of sulfoximine (B86345) analogs from related sulfoxide (B87167) precursors is a key transformation. Sulfoximines are recognized as important structural motifs in drug discovery. nih.gov Methods for this conversion include rhodium-catalyzed imination and hypervalent iodine-mediated NH transfer. nih.govnih.gov For instance, the conversion of a sulfoxide to a sulfoximine can be achieved using reagents like 2,2,2-trifluoroacetamide in the presence of a rhodium catalyst. nih.gov Another approach involves the use of hypervalent iodine reagents with a simple ammonia (B1221849) source to facilitate the transfer of an NH group to the sulfoxide, forming the corresponding sulfoximine. nih.gov

Furthermore, N-functionalized sulfoximines can be prepared. For example, metal-free imination procedures can yield N-cyano sulfoximines, which serve as useful intermediates for the synthesis of NH sulfoximines. researchgate.net The table below summarizes various synthetic routes to access sulfur-containing analogs with modified oxidation states, starting from precursors like sulfides or sulfoxides.

Table 1: Synthetic Strategies for Analogs with Modified Sulfur Oxidation States

Starting Material Target Analog Reagents and Conditions Reference
Sulfide (B99878) Sulfoxide Aqueous H₂O₂ nih.gov
Sulfoxide N-Boc-Sulfoximine tert-butyl carbamate, Rhodium catalyst nih.gov
Sulfide N-Methyl Sulfoximine Methylamine, Bromine, followed by KMnO₄, K₂CO₃ rwth-aachen.de
Sulfoxide NH-Sulfoximine O-(2,4-dinitrophenyl)hydroxylamine (DPH), Rh₂(esp)₂ rwth-aachen.de
Sulfoxide NH-Sulfoximine Ammonium carbamate, Iodosylbenzene nih.gov

These methodologies provide access to a range of analogs where the electronic and steric properties of the sulfur center are significantly altered, offering a pathway to new chemical entities based on the this compound scaffold.

Stereoselective Synthesis of Chiral Analogs

Introducing chirality at the sulfur center of this compound analogs, such as in sulfoxides, can lead to stereoisomers with distinct biological activities and properties. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure or enriched chiral sulfur compounds. nih.govscilit.com

A primary strategy for the asymmetric synthesis of chiral sulfoxides is the catalytic enantioselective oxidation of the corresponding prochiral sulfides. rsc.orgnih.gov This approach utilizes chiral catalysts, such as metal complexes with chiral ligands (e.g., ruthenium or iridium complexes), to control the stereochemical outcome of the oxidation process. nih.gov

Another powerful method involves the synthesis of enantioenriched sulfinate esters through the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by an organocatalyst like pentanidium. nih.govscilit.com These chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur-containing compounds with a high degree of stereochemical control. nih.gov

Kinetic resolution represents another viable strategy, where one enantiomer of a racemic sulfoxide reacts faster than the other in a chemical transformation, such as oxidation to a sulfone or imidation to a sulfoximine, allowing for the separation of the unreacted, enantiomerically enriched sulfoxide. rsc.org

The table below details various approaches for the stereoselective synthesis of chiral sulfur-containing analogs.

Table 2: Methodologies for Stereoselective Synthesis of Chiral Sulfur Analogs

Synthetic Approach Catalyst/Reagent Target Chiral Moiety Key Features Reference
Asymmetric Condensation Pentanidium Organocatalyst Sulfinate Ester Access to enantioenriched sulfinate esters from prochiral sulfinates and alcohols. nih.govscilit.com
Catalytic Asymmetric Oxidation Chiral Ruthenium(II) or Iridium(III) complexes Sulfoxide Enantioselective oxidation of sulfides to chiral sulfoxides. nih.gov
Kinetic Resolution Chiral Iron(III) catalyst with PyBOX ligand Sulfoxide/Sulfoximine Resolution of racemic sulfoxides via enantioselective imidation. rwth-aachen.de
Nucleophilic Substitution Chiral Reagents Sulfoxide Desymmetrization of achiral sulfoxides via nucleophilic displacement at the sulfur atom. rsc.org

These advanced synthetic methods enable the precise construction of chiral sulfur stereogenic centers, which is essential for exploring the three-dimensional chemical space in drug discovery and materials science. nih.govrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and their environments within the molecule can be identified.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For Methyl [(4-chlorophenyl)sulfonyl]acetate, key vibrational modes are associated with the sulfonyl, ester, and chlorophenyl groups.

The sulfonyl (SO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ SO₂) and a symmetric stretch (νₛ SO₂). These are typically strong bands, with the asymmetric stretch appearing at a higher wavenumber than the symmetric one. The ester group is readily identified by its strong carbonyl (C=O) stretching absorption, a prominent feature in the spectrum. Additionally, the C-O stretching vibrations of the ester and the various vibrations of the p-substituted benzene (B151609) ring, including C-H and C=C stretching and bending modes, contribute to the complexity and richness of the FT-IR spectrum. The C-Cl stretching vibration of the chlorophenyl group is also expected in the fingerprint region.

Table 1: Characteristic FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3000Aromatic C-H StretchMedium
~1740C=O Stretch (Ester)Strong
~1350SO₂ Asymmetric StretchStrong
~1160SO₂ Symmetric StretchStrong
~1250C-O Stretch (Ester)Medium
~830p-Substituted Benzene C-H BendStrong
~750C-Cl StretchMedium

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Molecular vibrations that result in a change in polarizability are Raman active. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Table 2: Expected FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3070Aromatic C-H StretchMedium
~1600Aromatic C=C StretchStrong
~1160SO₂ Symmetric StretchStrong
~830Ring Breathing ModeStrong

Note: Raman intensities are relative and depend on the polarizability changes of the bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In this compound, the aromatic protons of the 4-chlorophenyl group will appear as a set of doublets due to their coupling with adjacent protons, characteristic of a para-substituted benzene ring. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl group will appear as a singlet, as will the methyl protons (CH₃) of the ester group. The integration of the peak areas will be proportional to the number of protons they represent (4H for the aromatic region, 2H for the methylene, and 3H for the methyl).

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet2HAromatic Protons (ortho to SO₂)
~7.5 - 7.6Doublet2HAromatic Protons (meta to SO₂)
~4.2Singlet2HCH₂
~3.8Singlet3HOCH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. In this compound, separate signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon, and the four distinct carbons of the 4-chlorophenyl ring (the carbon bearing the sulfonyl group, the carbon bearing the chlorine atom, and the two sets of equivalent aromatic carbons).

Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~141Aromatic C-SO₂
~138Aromatic C-Cl
~130Aromatic CH (ortho to SO₂)
~129Aromatic CH (meta to SO₂)
~58CH₂
~53OCH₃

Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the assignments made in the 1D spectra. For instance, an HSQC spectrum would show a correlation between the methylene proton signal and the methylene carbon signal.

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. nih.govuvic.ca The resulting mass spectrum displays the molecular ion (M•+) peak, which corresponds to the intact molecule, and various fragment ion peaks. The analysis of these fragments provides valuable structural information.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The spectrum is characterized by several key fragment ions that arise from the cleavage of specific bonds within the molecule. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org Common fragmentation patterns for esters and sulfones include α-cleavage and rearrangements. libretexts.orgmiamioh.edu

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormula of IonCommon Fragmentation Process
248/250[M]•+ (Molecular Ion)[C₉H₉ClO₄S]•+Initial ionization
217/219[M - OCH₃]•+[C₈H₆ClO₃S]•+Loss of a methoxy (B1213986) radical
189/191[M - COOCH₃]•+[C₇H₆ClO₂S]•+Loss of a carbomethoxy radical
175/177[ClC₆H₄SO₂]⁺[C₆H₄ClO₂S]⁺Cleavage of the CH₂-SO₂ bond
111/113[ClC₆H₄]⁺[C₆H₄Cl]⁺Cleavage of the C-S bond and loss of SO₂
73[CH₂COOCH₃]⁺[C₃H₅O₂]⁺Cleavage of the CH₂-SO₂ bond
59[COOCH₃]⁺[C₂H₃O₂]⁺α-cleavage next to the carbonyl group

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in characteristic isotopic patterns for chlorine-containing fragments, appearing as peaks separated by two m/z units (e.g., M•+ at 248/250).

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with very high accuracy by measuring its exact mass to several decimal places. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated mass, confirming its molecular formula, C₉H₉ClO₄S.

Calculated Exact Mass: 247.9913

Measured Exact Mass: A value determined by HRMS analysis, expected to be in very close agreement with the calculated mass.

The fragmentation of the this compound molecular ion (M•+) in EI-MS follows predictable pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments. chemguide.co.uk

A primary fragmentation route involves the cleavage of the bond between the sulfonyl group and the adjacent methylene group. This leads to the formation of the highly stable 4-chlorophenylsulfonyl cation at m/z 175/177. This cation can further lose a molecule of sulfur dioxide (SO₂) to produce the 4-chlorophenyl cation at m/z 111/113.

Another significant pathway is the fragmentation of the ester functional group. miamioh.edu This includes the loss of the methoxy radical (•OCH₃), resulting in an ion at m/z 217/219, or the loss of the entire carbomethoxy radical (•COOCH₃), yielding a fragment at m/z 189/191. Alpha-cleavage can also lead to the formation of the [COOCH₃]⁺ ion at m/z 59. The interplay of these pathways helps in the comprehensive structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 4-chlorophenylsulfonyl group. The benzene ring substituted with a sulfonyl group and a chlorine atom gives rise to characteristic absorption bands in the UV region.

These absorptions are typically due to π → π* electronic transitions within the aromatic ring. The spectrum is expected to show strong absorption bands characteristic of substituted benzene derivatives. For comparison, methyl phenyl sulfone, a related compound, exhibits absorption maxima in its UV spectrum. nist.gov The specific wavelengths (λmax) and molar absorptivities (ε) are influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Data for this compound

SolventExpected λmax (nm)Type of TransitionChromophore
Ethanol/Methanol (B129727)~220-280π → π*4-chlorophenylsulfonyl

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unambiguous information about bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation and how the molecules are packed in the crystal lattice.

While a specific crystal structure for this compound is not available, data from closely related compounds, such as N-methyl-bis(2-hydroxyethyl)ammonium (4-chlorphenylsulfonyl)acetate, provide expected values for key structural parameters. researchgate.net The structure would confirm the tetrahedral geometry around the sulfur atom and the planar nature of the phenyl ring. Analysis of the crystal packing would reveal intermolecular interactions, such as C-H···O hydrogen bonds or other weak interactions, which stabilize the crystal structure. nih.gov

Table 3: Representative Bond Lengths and Angles from Related Crystal Structures

ParameterBondExpected ValueSource Compound Example
Bond Lengths (Å) S=O~1.43 - 1.45 Å(4-chlorphenylsulfonyl)acetate derivatives researchgate.net
S-C(phenyl)~1.76 - 1.78 Å(4-chlorphenylsulfonyl)acetate derivatives researchgate.net
S-C(methylene)~1.79 - 1.81 Å(4-chlorphenylsulfonyl)acetate derivatives researchgate.net
C-Cl~1.73 - 1.75 Å(4-chlorphenyl) derivatives researchgate.net
C=O~1.19 - 1.21 ÅMethyl ester derivatives
Bond Angles (°) O=S=O~118 - 120°(4-chlorphenylsulfonyl)acetate derivatives researchgate.net
O=S-C~107 - 109°(4-chlorphenylsulfonyl)acetate derivatives researchgate.net
C-S-C~104 - 106°(4-chlorphenylsulfonyl)acetate derivatives researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine, sulfur) present in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₉ClO₄S) to verify the purity and empirical formula of the synthesized compound. This analysis is crucial for confirming that the correct compound has been prepared. researchgate.net

Table 4: Elemental Composition of this compound (C₉H₉ClO₄S)

ElementSymbolAtomic WeightMolecular WeightCalculated %
CarbonC12.011248.6943.46%
HydrogenH1.008248.693.65%
ChlorineCl35.453248.6914.26%
OxygenO15.999248.6925.73%
SulfurS32.06248.6912.90%

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemical research, offering a detailed description of electron distribution and molecular energies. These methods are instrumental in predicting geometries, reaction mechanisms, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods like the popular B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) can accurately predict structural parameters. nih.govnih.govscielo.org.mx The resulting optimized structure corresponds to the lowest energy conformation on the potential energy surface.

For Methyl [(4-chlorophenyl)sulfonyl]acetate, these calculations would yield precise values for bond lengths, bond angles, and dihedral angles. These theoretical parameters can be validated by comparison with experimental data from techniques like X-ray crystallography, if available. nih.govresearchgate.net The optimized geometry is the foundation for all further computational analyses, including frequency, orbital, and electronic property calculations. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation Note: The following values are representative examples for the types of bonds present in the molecule and are not from a specific study on this compound.

ParameterBond/AnglePredicted Value
Bond Lengths C=O~1.21 Å
S=O~1.45 Å
C-S~1.78 Å
C-Cl~1.75 Å
C-C (Aromatic)~1.39 Å
Bond Angles O=S=O~120°
C-S-C~104°
O=C-O~125°
Dihedral Angle C-C-S-CVariable

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring and the oxygen atoms of the acetate (B1210297) group, which are electron-rich regions. The LUMO would likely be distributed over the electron-deficient sulfonyl group and the aromatic ring, indicating these are the sites susceptible to nucleophilic attack. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Properties Note: These values are illustrative for a molecule of this type.

PropertyValueSignificance
HOMO Energy ~ -7.0 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy ~ -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 5.5 eVIndicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's electron density surface, revealing sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color spectrum where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would show significant negative potential (red/yellow) around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the methyl group. This analysis is valuable for understanding non-covalent interactions and predicting how the molecule will interact with other chemical species. chemrxiv.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edu It examines charge transfer events and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations, typically done using DFT methods, determine the frequencies of the fundamental modes of molecular vibration. The predicted frequencies and their corresponding intensities can be used to simulate the molecule's IR and Raman spectra.

For accurate comparison with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. nih.govchem-soc.si A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the ester, the symmetric and asymmetric stretches of the sulfonyl group, and vibrations of the chlorophenyl ring. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges and not specific calculated values for the title compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1735 - 1750
SO₂ (Sulfonyl)Asymmetric Stretching1300 - 1350
SO₂ (Sulfonyl)Symmetric Stretching1140 - 1180
C-O (Ester)Stretching1000 - 1300
C-Cl (Aromatic)Stretching1000 - 1100
C-H (Aromatic)Stretching3000 - 3100

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.net By solving Newton's equations of motion for a system, MD can simulate the behavior of a molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most populated shapes the molecule adopts in solution. Furthermore, these simulations are applicable for studying how the molecule interacts with solvent molecules (e.g., water) or its potential binding dynamics within a protein's active site. figshare.comnih.gov The results can provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. In the context of this compound, QSPR models can be developed to predict properties such as its reactivity in various chemical environments and its retention behavior in chromatographic systems. These predictive models are valuable for understanding how the compound might behave in analytical and synthetic applications without the need for extensive experimental work.

The development of a QSPR model involves the use of molecular descriptors, which are numerical values that describe the chemical and physical characteristics of a molecule. For a compound like this compound, these descriptors can be categorized into several types, including:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Describing the connectivity of atoms within the molecule.

Geometrical descriptors: Pertaining to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into the electronic properties of the molecule.

Once a set of relevant descriptors is calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms are employed to build the QSPR model. The robustness and predictive power of the resulting model are then validated using both internal and external validation techniques.

A key application of QSPR for this compound is the prediction of its retention behavior in chromatography. For instance, in High-Performance Liquid Chromatography (HPLC), the retention time of a compound is influenced by its molecular properties. A Quantitative Structure-Retention Relationship (QSRR) model, a specific type of QSPR, can be constructed to predict this behavior. In a study on a related class of compounds, sulfonamides, researchers successfully used QSRR to model their retention in HPLC. nih.gov The model highlighted the importance of molecular features that influence hydrophobic and hydrophilic interactions with the stationary phase. nih.gov For this compound, a similar approach could elucidate how its structural components, such as the chlorophenyl group and the methyl ester, contribute to its retention characteristics.

The following table provides an example of the types of molecular descriptors that would be relevant in a QSPR study of this compound and their potential influence on its properties.

Descriptor TypeExample DescriptorPredicted PropertyPotential Influence
Topological Wiener IndexRetention TimeReflects molecular branching and size, which affects interactions with the stationary phase.
Quantum-Chemical Dipole MomentReactivityIndicates the polarity of the molecule, influencing its interaction with polar reactants and solvents.
Geometrical Molecular Surface AreaRetention BehaviorA larger surface area can lead to stronger van der Waals interactions with the chromatographic column.
Constitutional Molecular WeightReactivityCan be correlated with the overall size and mass of the molecule, impacting reaction kinetics.

Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While frequently used in drug discovery to predict the binding of a ligand to a protein's active site, the principles of molecular docking can also be applied to understand the non-covalent interactions of this compound with other molecules in a non-biological context. This can be particularly useful for predicting how it might interact with other chemical species, surfaces, or within a crystal lattice.

The process of molecular docking involves:

Preparation of the molecules: The three-dimensional structures of this compound and the interacting molecule are generated and optimized to their lowest energy conformation.

Defining the binding site: A specific region on the target molecule where the interaction is expected to occur is defined.

Sampling of conformations: A docking algorithm explores a large number of possible orientations and conformations of this compound within the defined binding site.

Scoring: A scoring function is used to evaluate the fitness of each generated pose, estimating the binding affinity. The scores are typically expressed in units of energy, such as kcal/mol, with lower values indicating a more favorable interaction.

For this compound, docking studies can provide valuable insights into the nature of its intermolecular interactions, which are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The sulfonyl group, with its electronegative oxygen atoms, is a potential hydrogen bond acceptor. The aromatic chlorophenyl ring can participate in π-π stacking and hydrophobic interactions.

In a computational study of methyl sulfonyl acetate derivatives, molecular docking was used to investigate their binding interactions. researchgate.netfigshare.com The study revealed the importance of specific functional groups in forming stable complexes. researchgate.netfigshare.com Although the context of that study was biological, the fundamental interactions identified are applicable to non-biological scenarios. For this compound, similar interactions would be expected to play a crucial role in its molecular recognition processes.

The table below summarizes the potential molecular interactions of this compound that could be predicted using docking studies and the functional groups responsible for these interactions.

Interaction TypeFunctional Group(s) InvolvedPotential Interacting PartnersPredicted Binding Energy Range (kcal/mol)
Hydrogen Bonding Sulfonyl group (oxygen atoms)Molecules with hydrogen bond donors (e.g., alcohols, amines)-2 to -10
π-π Stacking Chlorophenyl ringOther aromatic molecules-1 to -5
Hydrophobic Interactions Chlorophenyl ring, methyl groupNonpolar molecules or surfaces-1 to -4
Dipole-Dipole Interactions Sulfonyl group, ester groupPolar molecules-1 to -3

It is important to note that the binding energies presented in the table are illustrative and the actual values would depend on the specific interacting partner and the computational methods employed.

Structure Activity Relationship Sar Studies Structural and Reactivity Focus

Influence of the Chlorine Atom on Electronic and Steric Properties

The chlorine atom at the para-position of the phenyl ring exerts a significant influence on the electronic and steric characteristics of Methyl [(4-chlorophenyl)sulfonyl]acetate. As a halogen, chlorine is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I) on the aromatic ring. This effect decreases the electron density of the phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Simultaneously, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance electron-donating effect (+R). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. This net electron-withdrawing character of the chlorine atom can impact the acidity of the α-proton on the acetate (B1210297) moiety, making it more susceptible to deprotonation.

From a steric perspective, the chlorine atom has a larger van der Waals radius than a hydrogen atom. Its presence on the phenyl ring introduces a modest steric bulk. This can influence the orientation of the molecule in relation to other molecules or within a binding site, potentially affecting intermolecular interactions. The "methyl-chloro equivalence" is a concept that has been identified in medicinal chemistry, highlighting the isolipophilicity between a methyl group and a chlorine atom, which can be a factor in molecular recognition. chemrxiv.org The strategic placement of a chloro substituent on an aromatic system is a common tactic in drug design, as it can mimic both electron-donating and electron-withdrawing groups depending on the molecular context. chemrxiv.org

Role of the Sulfonyl Group in Molecular Recognition and Reactivity

The sulfonyl group also has a significant impact on the geometry of the molecule. The tetrahedral arrangement around the sulfur atom influences the spatial orientation of the phenyl ring and the acetate group. This constrained conformation can be important for fitting into specific binding pockets of enzymes or receptors. nih.gov

Furthermore, the strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons on the adjacent methylene (B1212753) group of the acetate moiety. This enhanced acidity makes this position a likely site for chemical reactions, such as alkylation or condensation, under appropriate basic conditions.

Impact of the Methyl Ester on Molecular Conformation and Interaction Capabilities

The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, complementing the hydrogen bonding capacity of the sulfonyl group. The methyl group, while generally considered non-polar, can participate in van der Waals interactions. The presence and size of the alkyl group in the ester can influence the molecule's lipophilicity, which is a key factor in its solubility and transport properties.

Comparison of this compound with Structural Analogs

The chemical and structural properties of this compound can be better understood by comparing it with its structural analogs. Variations in the aromatic substituent and the ester alkyl chain can lead to significant changes in the molecule's physicochemical properties.

Effects of Aromatic Substituents on Chemical Properties

Replacing the chlorine atom on the phenyl ring with other substituents would predictably alter the electronic properties of the molecule.

Substituent at para-positionElectronic EffectPredicted Effect on Acidity of α-proton
-NO₂Strong electron-withdrawingIncrease
-CNStrong electron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Strong electron-donatingDecrease

Interactive Data Table: Predicted Effects of Aromatic Substituents

Variation of the Ester Alkyl Chain and its Structural Implications

Altering the methyl group of the ester to a larger alkyl chain, such as ethyl or propyl, would primarily impact the steric and lipophilic properties of the molecule.

Ester Alkyl GroupLipophilicity (Predicted)Steric Hindrance
MethylLowerLower
EthylHigherHigher
PropylEven HigherEven Higher

Interactive Data Table: Impact of Ester Alkyl Chain Variation

Increasing the length of the alkyl chain would increase the molecule's lipophilicity, potentially affecting its solubility in different solvents. A larger alkyl group would also introduce greater steric bulk, which could influence the preferred molecular conformation and how the molecule packs in a crystal lattice or interacts with a binding site. For instance, the synthesis and properties of Ethyl [(4-chlorophenyl)sulfonyl]acetate have been documented, providing a direct point of comparison for the effects of this modification. chemicalbook.com The change from a methyl to an ethyl group is not expected to significantly alter the electronic properties of the sulfonyl and phenyl moieties but would have a noticeable impact on the molecule's physical properties.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

Methyl [(4-chlorophenyl)sulfonyl]acetate serves as a versatile intermediate in multi-step organic syntheses, primarily owing to the reactivity of the sulfonyl group and the ester functionality. While specific multi-step synthetic pathways detailing the use of this compound are not extensively documented in publicly available literature, the broader class of arylsulfonylacetic acids and their esters are recognized as valuable precursors for biologically active molecules. researchgate.net The general utility of such compounds lies in their ability to undergo various transformations at both the sulfonyl and ester groups, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

The 4-chlorophenylsulfonyl moiety can act as a stable protecting group or be transformed into other functional groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, including amide bond formation and the synthesis of other esters. This dual reactivity makes compounds like this compound valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Application as a Building Block for Complex Heterocyclic Systems

The scaffold of this compound and its derivatives is particularly useful in the construction of complex heterocyclic systems, which are core structures in many pharmaceutical agents. The reactive nature of the sulfonyl and ester groups allows for a variety of cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

One notable application is in the synthesis of 1,3,4-thiadiazole sulfonamides . Although starting from 4-chlorobenzoic acid, a multi-step synthesis can lead to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is then converted to the corresponding sulfonyl chloride. This intermediate can then react with various amines to produce a library of sulfonamide derivatives. chemimpex.com This synthetic strategy highlights the utility of the (4-chlorophenyl)sulfonyl unit as a key pharmacophore in the development of new bioactive molecules.

Another example of the synthetic utility of related sulfonyl compounds is in the formation of pyrrol-3-ones . A direct method for the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves the base-catalyzed intramolecular cyclization of a precursor containing the 4-chlorophenylamino group. mdpi.com This demonstrates the role of the substituted phenyl moiety in forming complex heterocyclic structures.

Furthermore, derivatives of phenylsulfonyl compounds are utilized in the synthesis of piperazine-containing heterocycles . For instance, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a known compound where the sulfonyl group is incorporated into a piperazine (B1678402) ring system, a common motif in drug discovery. nih.gov

The following table summarizes the types of heterocyclic systems that can be synthesized using building blocks related to this compound:

Heterocyclic SystemSynthetic ApproachKey Precursor Features
1,3,4-Thiadiazole SulfonamidesMulti-step synthesis involving cyclization and sulfonylation4-chlorobenzoic acid derivative
Pyrrol-3-onesBase-catalyzed intramolecular cyclization4-chlorophenylamino precursor
PiperazinesCondensation and substitution reactionsPhenylsulfonyl moiety

Catalysis or Stoichiometric Reagent Applications in Organic Transformations

There is currently no information available in the scientific literature regarding the application of this compound as a catalyst or a stoichiometric reagent in organic transformations.

Design and Synthesis of New Materials Utilizing the Compound Scaffold

While the direct application of this compound in the design and synthesis of new materials is not specifically documented, the broader class of sulfone-containing compounds is utilized in polymer chemistry and material science. For instance, 4-Chlorophenyl methyl sulfone, a closely related compound, is used as a sulfonylating agent in polymer synthesis to enhance the thermal and mechanical properties of polymers. chemimpex.com It is also employed in the development of specialty materials like coatings and adhesives to improve durability and chemical resistance. chemimpex.com

The presence of the sulfonyl group can impart desirable properties to polymers, such as increased rigidity, thermal stability, and altered solubility. In principle, this compound could serve as a monomer or a modifying agent in polymerization reactions, with the ester group providing a handle for incorporation into a polymer backbone or for post-polymerization modification. However, specific research on the use of the this compound scaffold for the design and synthesis of new materials has not been reported.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for sulfone derivatives is characterized by significant advancements in synthetic methodologies and a growing interest in their biological applications. Sulfones are recognized as crucial building blocks in organic synthesis and are integral to many biologically active molecules and functional materials. researchgate.net The synthesis of sulfones has evolved from classical oxidation and sulfonylation methods to more sophisticated metal-catalyzed coupling reactions and C-H functionalization. researchgate.net

Recent studies have highlighted the importance of sulfonyl-containing compounds in medicinal chemistry. For instance, various sulfone derivatives are being investigated for their potential as therapeutic agents. chemimpex.com Furthermore, computational and molecular modeling studies are increasingly employed to understand the structure-activity relationships of sulfonyl acetate (B1210297) derivatives and to design new potent inhibitors for various biological targets. figshare.com A recent study focused on methyl sulfonyl acetate derivatives as potential inhibitors for Schistosoma mansoni Thioredoxin glutathione (B108866) reductase (SmTGR), a crucial enzyme in the parasite that causes schistosomiasis, showcasing the therapeutic potential of this class of compounds. figshare.com

Identified Gaps and Emerging Research Avenues

Despite the progress in the broader field of sulfone chemistry, there are identifiable gaps in the research concerning specific derivatives like Methyl [(4-chlorophenyl)sulfonyl]acetate. The limited availability of detailed studies on this compound suggests a significant opportunity for foundational research into its synthesis, characterization, and potential applications.

Emerging research avenues could focus on:

Biological Activity Screening: A thorough investigation into the biological activities of this compound is warranted. Given the known anti-inflammatory and other therapeutic properties of related sulfone compounds, this molecule could be a candidate for drug discovery programs. chemimpex.com

Agrochemical Potential: The presence of a chlorophenyl group, a common feature in many pesticides and herbicides, suggests that this compound could be explored for its potential use in agricultural applications. chemimpex.com

Materials Science: Sulfones are known to enhance the thermal and mechanical properties of polymers. chemimpex.com Research could be directed towards incorporating this compound into novel polymers to create materials with enhanced properties.

Potential for Novel Synthetic Methodologies and Applications

The development of novel, efficient, and sustainable synthetic methods for preparing this compound and its analogs is a key area for future research. While general methods for sulfone synthesis exist, optimizing these for this specific compound or developing entirely new catalytic systems could be highly beneficial. researchgate.netmdpi.com Recent advances in photocatalysis and electrochemistry could offer green and efficient routes for the synthesis of such compounds. mdpi.com

The potential applications of this compound are likely to be diverse. Based on the applications of similar compounds, future research could explore its use as:

An intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.com

A building block for the creation of novel organic materials with specific optical or electronic properties.

A scaffold for the development of new classes of ligands for catalysis.

The following table summarizes potential research avenues and applications for sulfonylacetate derivatives:

Research AreaPotential Applications
Medicinal ChemistryDevelopment of new anti-inflammatory, anticancer, and antimicrobial agents. chemimpex.comnih.gov
AgrochemicalsFormulation of novel pesticides and herbicides. chemimpex.com
Materials ScienceCreation of advanced polymers, coatings, and adhesives with improved properties. chemimpex.com
Organic SynthesisUse as versatile intermediates and building blocks for complex molecules. researchgate.net

Directions for Advanced Computational and Mechanistic Studies

Advanced computational and mechanistic studies will be crucial in unlocking the full potential of this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the molecule's electronic structure, reactivity, and interactions with biological targets. figshare.com

Future computational research should focus on:

Reaction Mechanism Elucidation: Studying the mechanisms of reactions involving this compound to optimize reaction conditions and develop more efficient synthetic protocols.

Virtual Screening and Drug Design: Employing computational models to predict the binding affinity of this compound and its derivatives with various enzymes and receptors, thereby guiding the design of new therapeutic agents. figshare.com

Predicting Physicochemical Properties: Using computational methods to predict properties such as solubility, stability, and toxicity, which is essential for both pharmaceutical and materials science applications.

A deeper understanding of the reaction kinetics and mechanisms of sulfamate (B1201201) esters, which share some structural similarities with sulfonylacetates, could also inform future mechanistic studies on this compound. scilit.com

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in academic-scale synthesis?

  • Methodology :
  • In-process monitoring : FTIR tracks reaction progress (disappearance of S-O stretches from intermediates).
  • Batch comparison : PCA (Principal Component Analysis) of HPLC chromatograms identifies outliers .
  • Reference standards : Use commercially validated analogs (e.g., Methyl 4-chlorophenylacetate) for cross-calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.